Cas no 1346600-39-2 (Aripiprazole-d8 N4-Oxide)
Aripiprazole-d8 N4-Oxide Chemical and Physical Properties
Names and Identifiers
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- Aripiprazole-d8 N4-Oxide
- 7-[4-[4-(2,3-Dichlorophenyl)-4-oxido-1-piperazinyl-d8]butoxy]-3,4-dihydro-2(1H)-quinolinone
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- Inchi: 1S/C23H27Cl2N3O3/c24-19-4-3-5-21(23(19)25)28(30)13-11-27(12-14-28)10-1-2-15-31-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29)
- InChI Key: FDTVYHFBHZGERN-UHFFFAOYSA-N
- SMILES: O=N1(C2C=CC=C(Cl)C=2Cl)CCN(C([H])([H])C([H])([H])C([H])([H])C([H])([H])OC2=CC=C3CCC(=O)NC3=C2)CC1
Aripiprazole-d8 N4-Oxide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A771022-1mg |
Aripiprazole-d8 N4-Oxide |
1346600-39-2 | 1mg |
$ 207.00 | 2023-04-19 | ||
| TRC | A771022-10mg |
Aripiprazole-d8 N4-Oxide |
1346600-39-2 | 10mg |
$ 1642.00 | 2023-04-19 | ||
| ChemScence | CS-0202608-10mg |
Aripiprazole-d8 N4-Oxide |
1346600-39-2 | 10mg |
$0.0 | 2022-04-27 | ||
| ChemScence | CS-0202608-1mg |
Aripiprazole-d8 N4-Oxide |
1346600-39-2 | 1mg |
$0.0 | 2022-04-27 |
Aripiprazole-d8 N4-Oxide Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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5. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
Additional information on Aripiprazole-d8 N4-Oxide
Introduction to Aripiprazole-d8 N4-Oxide (CAS No. 1346600-39-2)
Aripiprazole-d8 N4-Oxide, chemically designated as (1S)-3-[4-(2,3-dichlorophenyl)-1-piperazinyl]piperidin-4-yl]-N-(4-fluorobenzyl)-4,4-dimethyl-4H-imidazo[1,5-a][1,4]benzodiazepine-2-carboxamide, is a deuterated derivative of the well-known antipsychotic drug Aripiprazole. This compound is characterized by the presence of deuterium atoms at specific positions, making it valuable in pharmaceutical research and development. The CAS number 1346600-39-2 uniquely identifies this chemical entity, ensuring precise referencing in scientific literature and regulatory documents.
The synthesis of Aripiprazole-d8 N4-Oxide involves a series of sophisticated organic reactions, including condensation, cyclization, and functional group modifications. The introduction of deuterium atoms at the 8-position of the imidazo[1,5-a][1,4]benzodiazepine core enhances the compound's stability and isotopic purity, making it an ideal candidate for metabolic studies and pharmacokinetic analyses. These attributes are particularly crucial in understanding the drug's metabolic pathways and interactions with biological targets.
Recent advancements in the field of psychiatry have highlighted the importance of Aripiprazole-d8 N4-Oxide in clinical research. Its deuterated nature allows researchers to differentiate between endogenous and exogenous compounds in biological samples, facilitating more accurate diagnosis and treatment monitoring. For instance, studies have demonstrated that Aripiprazole-d8 N4-Oxide can be used as an internal standard in mass spectrometry techniques, improving the sensitivity and specificity of drug metabolism studies.
The pharmacological profile of Aripiprazole-d8 N4-Oxide mirrors that of its parent compound, Aripiprazole, which is primarily used to treat schizophrenia and bipolar disorder. However, the deuterated version offers additional benefits due to its improved isotopic labeling. This makes it particularly useful in drug discovery pipelines where precise molecular characterization is essential. Researchers have leveraged Aripiprazole-d8 N4-Oxide to investigate the binding mechanisms of antipsychotic drugs to dopamine receptors, providing insights into their therapeutic efficacy and potential side effects.
In addition to its applications in psychiatry, Aripiprazole-d8 N4-Oxide has shown promise in neurodegenerative disease research. Emerging evidence suggests that Aripiprazole may have neuroprotective properties against conditions such as Alzheimer's disease and Parkinson's disease. The deuterated derivative could help elucidate these mechanisms by enabling more detailed pharmacokinetic studies. Furthermore, its use in high-resolution mass spectrometry allows for the detection of subtle metabolic changes that may be indicative of disease progression or response to therapy.
The regulatory landscape for Aripiprazole-d8 N4-Oxide is shaped by guidelines from agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These regulations ensure that the compound meets stringent quality standards for use in clinical trials and pharmaceutical manufacturing. Compliance with Good Manufacturing Practices (GMP) is particularly critical given its application in sensitive research settings where accuracy and reproducibility are paramount.
Future directions in the study of Aripiprazole-d8 N4-Oxide include exploring its potential as a biomarker for therapeutic response in psychiatric disorders. By integrating advanced analytical techniques with pharmacological studies, researchers aim to develop non-invasive methods for monitoring drug efficacy using this compound as a reference standard. Such innovations could revolutionize patient care by enabling personalized medicine approaches tailored to individual responses to antipsychotic therapies.
The role of isotopically labeled compounds like Aripiprazole-d8 N4-Oxide cannot be overstated in modern pharmaceutical research. They serve as indispensable tools for understanding complex biological systems at a molecular level. As technology advances, new applications for these compounds are likely to emerge, further solidifying their importance in both academic and industrial settings.
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